1-(2-Iodobenzyl)-1H-1,2,4-triazole
Overview
Description
1-(2-Iodobenzyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 2-iodobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodobenzyl)-1H-1,2,4-triazole typically involves the reaction of 2-iodobenzyl bromide with sodium azide and an alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click chemistry” approach is favored for its efficiency and high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodobenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, alkynes, and copper catalysts.
Cycloaddition Reactions: Typical conditions involve the use of copper(I) catalysts and appropriate solvents like tert-butanol and water mixtures.
Major Products: The major products of these reactions are often more complex heterocyclic compounds, which can be further functionalized for various applications.
Scientific Research Applications
1-(2-Iodobenzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Iodobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Iodobenzoic Acid: Used as a precursor in organic synthesis.
2-Iodobenzyl Alcohol: Utilized in the synthesis of other heterocyclic compounds.
Uniqueness: 1-(2-Iodobenzyl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts specific chemical reactivity and biological activity not found in simpler iodinated benzyl compounds. This makes it a valuable compound for various advanced applications in research and industry.
Properties
IUPAC Name |
1-[(2-iodophenyl)methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJIYFFWZVACMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594572 | |
Record name | 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-31-3 | |
Record name | 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876316-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Iodophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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